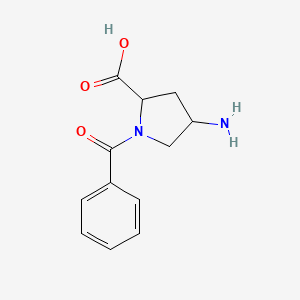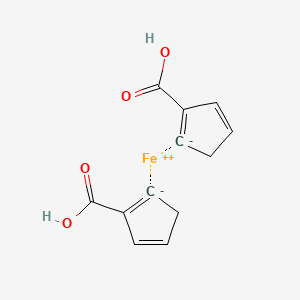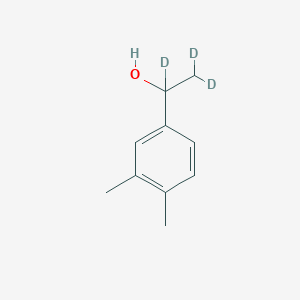
Tetradec-7-EN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Tetradecen-2-one, (7Z)-: is a chemical compound with the molecular formula C14H26O . It is an unbranched aliphatic carbon chain with one double bond and a ketone functional group. .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Using (Z)-7-Tridecene-1-ol as a Starting Material: This method involves the conversion of (Z)-7-tridecene-1-ol to (Z)-7-tetradecen-2-one.
Wittig Reaction: This method uses methyllithium in 5-carboxypentyltriphenylphosphonium bromide to obtain a mixture of (E) and (Z)-7-tetradecen-2-one.
Using 1-Octyne Lithium Salt: This method involves the use of 1-octyne lithium salt as a starting material.
Oxidation Reaction: This method uses chromic acid in the oxidation reaction to produce (Z)-7-tetradecen-2-one.
Wacker Oxidation Reaction: This method involves the Wacker oxidation reaction to obtain (Z)-7-tetradecen-2-one.
Industrial Production Methods: The industrial production of (Z)-7-tetradecen-2-one typically involves the use of inexpensive raw materials and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Z)-7-Tetradecen-2-one can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert (Z)-7-tetradecen-2-one to its corresponding alcohol.
Substitution: This compound can undergo substitution reactions, particularly at the ketone functional group.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
Pheromone Research: (Z)-7-Tetradecen-2-one is used in the study of pheromones and chemical communication in insects.
Biology:
Behavioral Studies: This compound is used to study the behavior of beetles and other insects.
Medicine:
Potential Therapeutic Uses: Research is ongoing to explore the potential therapeutic applications of (Z)-7-tetradecen-2-one.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways: (Z)-7-Tetradecen-2-one acts as a pheromone by binding to specific receptors in the olfactory system of beetles. This binding triggers a series of molecular events that alter the behavior of the beetles, such as attracting them to traps .
Comparación Con Compuestos Similares
(E)-7-Tetradecen-2-one: Similar in structure but differs in the configuration of the double bond.
(Z)-7-Tetradecen-2-ol: An alcohol derivative of (Z)-7-tetradecen-2-one.
(E)-7-Tetradecen-2-ol: An alcohol derivative with a different double bond configuration.
Uniqueness: (Z)-7-Tetradecen-2-one is unique due to its specific configuration and its role as a pheromone in beetles. Its ability to attract beetles makes it valuable in pest control applications .
Propiedades
IUPAC Name |
tetradec-7-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h8-9H,3-7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQMGOCRWDJUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201339329 |
Source


|
| Record name | 7-Tetradecen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201339329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156733-41-4 |
Source


|
| Record name | 7-Tetradecen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201339329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-aminopropanoylamino)-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate](/img/structure/B13399827.png)



![1-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13399862.png)
![(R)-alpha-[[(4-Nitrophenethyl)amino]methyl]benzyl Alcohol](/img/structure/B13399863.png)


![sodium;2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13399875.png)


![2-((3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)acetate](/img/structure/B13399906.png)
![N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B13399907.png)
![2,3,4,5,6-pentafluorophenyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate](/img/structure/B13399913.png)
